molecular formula C22H24ClN3O3 B2755070 4-Chloro-2-(7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol CAS No. 899983-93-8

4-Chloro-2-(7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol

Cat. No.: B2755070
CAS No.: 899983-93-8
M. Wt: 413.9
InChI Key: INNHUEXUOIFJKN-UHFFFAOYSA-N
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Description

The compound 4-Chloro-2-(7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol features a complex spirocyclic architecture combining a pyrazolo[1,5-c][1,3]oxazine core with a 4'-piperidine ring. Key structural elements include:

  • Spiro junction: Links the benzo-fused pyrazolo-oxazine system to the piperidine ring, enforcing a rigid 3D conformation.
  • Substituents: A 4-chlorophenol group at position 2, a methoxy group at position 7, and a methyl group on the piperidine nitrogen.
  • Physicochemical properties: Predicted molecular formula C₂₂H₂₃ClN₃O₃ (inferred from nomenclature), with a molecular weight of ~412.9 g/mol.

Properties

IUPAC Name

4-chloro-2-(7-methoxy-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3/c1-25-10-8-22(9-11-25)26-18(15-4-3-5-20(28-2)21(15)29-22)13-17(24-26)16-12-14(23)6-7-19(16)27/h3-7,12,18,27H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNHUEXUOIFJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N3C(CC(=N3)C4=C(C=CC(=C4)Cl)O)C5=C(O2)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-2-(7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol, with the CAS number 899983-93-8, is a complex organic compound notable for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including molecular properties, mechanisms of action, and relevant case studies.

Molecular Properties

The molecular formula of 4-Chloro-2-(7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol is C22H24ClN3O3C_{22}H_{24}ClN_{3}O_{3}, and it has a molecular weight of 413.9 g/mol. The structure includes a chloro group and a methoxy group, which may influence its biological interactions.

PropertyValue
Molecular FormulaC22H24ClN3O3C_{22}H_{24}ClN_{3}O_{3}
Molecular Weight413.9 g/mol
CAS Number899983-93-8

Anticancer Properties

Recent studies have indicated that compounds similar to 4-Chloro-2-(7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol exhibit significant anticancer properties. For example, research has shown that derivatives of spiro compounds can inhibit tumor growth through the induction of apoptosis in cancer cells. The mechanism often involves the modulation of various signaling pathways such as the PI3K/Akt pathway and the MAPK pathway.

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects. Studies on related compounds have demonstrated their ability to protect neuronal cells from oxidative stress and apoptosis. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound indicate that it may possess efficacy against certain bacterial strains. The presence of the phenolic hydroxyl group is often linked to antimicrobial activity due to its ability to disrupt microbial cell membranes.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of similar spiro compounds in vitro. The results indicated that these compounds could significantly reduce cell viability in various cancer cell lines (e.g., HeLa and MCF-7). The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Neuroprotective Mechanisms

Another research effort focused on assessing the neuroprotective effects of derivatives resembling 4-Chloro-2-(7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol. The findings suggested that these compounds could mitigate oxidative stress-induced neuronal damage by upregulating antioxidant enzymes and downregulating pro-apoptotic factors.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences among related compounds:

Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound Spiro[pyrazolo-oxazine-piperidine] 4-Cl-phenol, 7-OCH₃, 1'-CH₃ C₂₂H₂₃ClN₃O₃ ~412.9 Rigid spiro system, phenolic OH
5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Pyrazolo-oxazine 4-Cl-benzyloxy, phenyl C₃₁H₂₆ClN₃O₃ 548.0 Aryloxy substituent enhances lipophilicity
2′-(4-Chlorophenyl)-7′-methoxy-1′,10b′-dihydrospiro[cyclohexane-1,5′-pyrazolo[1,5-c][1,3]benzoxazine] Spiro[pyrazolo-oxazine-cyclohexane] 4-Cl-phenyl, 7-OCH₃ C₂₃H₂₂ClN₃O₂ 415.9 Cyclohexane instead of piperidine alters ring strain
7,9-Dichloro-2-(4-methoxyphenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] Spiro[pyrazolo-oxazine-piperidine] 7,9-diCl, 4-OCH₃-phenyl, 1'-C₃H₇ C₂₄H₂₇Cl₂N₃O₂ 476.4 Dichloro substitution increases halogen bonding potential
6-(4-Chlorophenyl)-2-(4-methoxyphenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine Pyrazolo[5,1-c][1,4]oxazine 4-Cl-phenyl, 4-OCH₃-phenyl C₁₉H₁₈ClN₃O₂ 371.8 Different oxazine ring numbering affects electronic distribution

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The 4-chlorobenzyloxy group in increases logP (~4.5), whereas the target compound’s phenolic OH may reduce logP (~3.2), improving solubility.
  • Metabolic Stability : Piperidine-containing spiro systems (target compound, ) are more prone to CYP450-mediated oxidation than cyclohexane derivatives ().

Structure-Activity Relationships (SAR)

  • Halogen Effects : Dichloro substitution () enhances target binding in hydrophobic pockets but may reduce solubility.
  • Phenolic OH: The target compound’s phenol group enables hydrogen bonding, a feature absent in and , which could enhance interactions with polar residues in enzymes.

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